t-Butyl 4-(((5-(methoxycarbonyl)-1H-pyrrol-2-yl)methyl)amino)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TERT-BUTYL 4-(((5-(METHOXYCARBONYL)-1H-PYRROL-2-YL)METHYL)AMINO)PIPERIDINE-1-CARBOXYLATE is a complex organic compound that features a tert-butyl ester group, a piperidine ring, and a methoxycarbonyl-substituted pyrrole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 4-(((5-(METHOXYCARBONYL)-1H-PYRROL-2-YL)METHYL)AMINO)PIPERIDINE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materialsThe final step involves the deprotection of the Boc group under acidic conditions to yield the desired compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
TERT-BUTYL 4-(((5-(METHOXYCARBONYL)-1H-PYRROL-2-YL)METHYL)AMINO)PIPERIDINE-1-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
TERT-BUTYL 4-(((5-(METHOXYCARBONYL)-1H-PYRROL-2-YL)METHYL)AMINO)PIPERIDINE-1-CARBOXYLATE has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of TERT-BUTYL 4-(((5-(METHOXYCARBONYL)-1H-PYRROL-2-YL)METHYL)AMINO)PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: This compound features a similar piperidine ring but with different substituents.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another related compound with a hydrazide group instead of the methoxycarbonyl-substituted pyrrole moiety.
Uniqueness
The uniqueness of TERT-BUTYL 4-(((5-(METHOXYCARBONYL)-1H-PYRROL-2-YL)METHYL)AMINO)PIPERIDINE-1-CARBOXYLATE lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications. Its structure allows for targeted modifications and interactions with biological molecules, making it a versatile tool in research and industry .
Eigenschaften
Molekularformel |
C17H27N3O4 |
---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
tert-butyl 4-[(5-methoxycarbonyl-1H-pyrrol-2-yl)methylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H27N3O4/c1-17(2,3)24-16(22)20-9-7-12(8-10-20)18-11-13-5-6-14(19-13)15(21)23-4/h5-6,12,18-19H,7-11H2,1-4H3 |
InChI-Schlüssel |
SBQRNFQSAHUJMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=C(N2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.